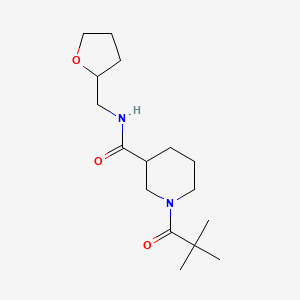
N-1H-indol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to "N-1H-indol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide" involves multi-step chemical processes that are meticulously designed to achieve the desired product. For example, the work of Cheung et al. (2014) outlines a novel synthesis pathway for a closely related translocator protein (TSPO) ligand, highlighting the intricate steps required to achieve complex organic molecules with specific functional groups and molecular architectures (Cheung et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-1H-indol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide" is characterized using various analytical techniques. Lukose et al. (2015) combined X-ray diffraction (XRD), FT-IR, and NMR spectroscopies with DFT calculations to investigate the structure of a related compound, providing insights into the geometric parameters and molecular stability arising from hyper-conjugative interactions and charge delocalization (Lukose et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. Rajagopal et al. (2003) reported on the synthesis and aqueous solution chemistry of a related carcinogen model, shedding light on its decomposition pathways and the influence of sterical hindrance on its reactivity (Rajagopal et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, play a crucial role in the compound's behavior under different conditions. Nayak et al. (2014) conducted a comprehensive study on a related compound, employing thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy to explore its physical characteristics (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and interaction with biological molecules, are fundamental to understanding the compound's potential applications. The work by Gopi and Dhanaraju (2020) on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity provides valuable insights into the chemical properties and potential utility of these compounds (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(22-16-6-7-17-15(12-16)10-11-21-17)13-24-20(26)9-8-18(23-24)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTVZRUVMLBYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512572.png)
![2-(1-methyl-4-piperidinyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4512577.png)

![N-1,3-benzothiazol-2-yl-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512581.png)
![N,4-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4512595.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide](/img/structure/B4512625.png)
![1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4512627.png)
![N-(2-methoxybenzyl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B4512630.png)
![N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4512634.png)
![(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]sulfonyl}phenyl)amine](/img/structure/B4512637.png)
![N-[3-(methoxymethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B4512639.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone](/img/structure/B4512646.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline](/img/structure/B4512658.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4512666.png)